molecular formula C22H17N5OS B2765315 4-((1H-imidazol-1-yl)methyl)-N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)benzamide CAS No. 1798545-94-4

4-((1H-imidazol-1-yl)methyl)-N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)benzamide

Cat. No.: B2765315
CAS No.: 1798545-94-4
M. Wt: 399.47
InChI Key: VMDHPEMJRSVZLE-UHFFFAOYSA-N
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Description

4-((1H-Imidazol-1-yl)methyl)-N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)benzamide is a synthetic organic compound of significant interest in medicinal chemistry and drug discovery research due to its unique hybrid structure. This molecule incorporates two distinct heterocyclic systems known for their rich pharmacological profiles: the imidazole ring and the imidazo[2,1-b]thiazole scaffold. The imidazole ring is a privileged structure in drug design and is present in a wide range of biologically active molecules and approved therapeutics . Its presence in compounds is often associated with the ability to interact with various enzymes and receptors through hydrogen bonding and coordination with metal ions . Concurrently, the imidazothiazole core is a recognized pharmacophore in anticancer research . Compounds featuring this scaffold have demonstrated diverse mechanisms of action, including the inhibition of key kinase enzymes that are critical drivers in various disease pathways . The strategic fusion of these two motifs into a single molecular entity suggests potential for multi-targeted activity or for targeting specific proteins where such heterocyclic systems are known to bind. Researchers can leverage this compound as a key intermediate or a novel chemical probe for screening against a broad panel of biological targets, particularly in oncology and signal transduction research. Its structure offers opportunities for further synthetic modification to explore structure-activity relationships (SAR) and optimize potency and selectivity. This product is intended for research applications in a controlled laboratory environment only.

Properties

IUPAC Name

N-(2-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)-4-(imidazol-1-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17N5OS/c28-21(17-7-5-16(6-8-17)13-26-10-9-23-15-26)24-19-4-2-1-3-18(19)20-14-27-11-12-29-22(27)25-20/h1-12,14-15H,13H2,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMDHPEMJRSVZLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CN3C=CSC3=N2)NC(=O)C4=CC=C(C=C4)CN5C=CN=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((1H-imidazol-1-yl)methyl)-N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)benzamide typically involves multi-step reactions. One common approach is the condensation of 1H-imidazole with a benzyl halide to form the imidazolylmethyl intermediate. This intermediate is then reacted with 2-(imidazo[2,1-b]thiazol-6-yl)aniline under appropriate conditions to yield the final product. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) to facilitate the coupling reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

4-((1H-imidazol-1-yl)methyl)-N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the imidazole ring may yield imidazole N-oxides, while reduction can lead to the formation of reduced imidazole derivatives .

Scientific Research Applications

Antimicrobial Activity

Imidazole derivatives, including the compound of interest, have demonstrated significant antimicrobial properties. Studies indicate that imidazole and thiazole moieties enhance the binding affinity to biological targets, making them effective against various pathogens.

  • Mechanism : The compound's structure allows it to interact with bacterial cell membranes and inhibit essential metabolic pathways, leading to cell death.
  • Case Study : A synthesized derivative exhibited activity against both Gram-positive and Gram-negative bacteria, with Minimum Inhibitory Concentrations (MIC) suggesting potent efficacy .

Anticancer Potential

The anticancer properties of imidazole derivatives are well-documented. The compound has shown promise in inhibiting cancer cell proliferation through multiple mechanisms.

  • Mechanism : It may induce apoptosis in cancer cells by disrupting cellular signaling pathways and inhibiting DNA synthesis.
  • Case Study : In vitro studies revealed that the compound significantly reduced the viability of colorectal carcinoma cells (HCT116), with IC50 values lower than those of standard chemotherapeutic agents like 5-Fluorouracil .

Anti-inflammatory Effects

The anti-inflammatory potential of imidazole derivatives is attributed to their ability to inhibit pro-inflammatory cytokines and enzymes.

  • Mechanism : The compound may modulate inflammatory pathways by inhibiting cyclooxygenase (COX) enzymes and reducing the production of inflammatory mediators.
  • Case Study : Research has indicated that modifications in the imidazole structure can enhance anti-inflammatory activity, making it a candidate for developing new anti-inflammatory drugs .

Comparative Analysis of Biological Activities

The following table summarizes various studies on the biological activities of related imidazole derivatives:

CompoundActivity TypeTarget Organism/Cell LineMIC/IC50 ValuesReference
Compound AAntimicrobialE. coli1.27 µM
Compound BAnticancerHCT1164.53 µM
Compound CAnti-inflammatoryIn vitro modelsN/A

Mechanism of Action

The mechanism of action of 4-((1H-imidazol-1-yl)methyl)-N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)benzamide involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, affecting enzyme activity or protein function. The compound may also interact with DNA or RNA, leading to changes in gene expression or inhibition of replication. The exact pathways and targets depend on the specific biological context and the compound’s structural features.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural and functional attributes are compared below with key analogs, focusing on molecular features, synthetic routes, and biological activities.

N-(3-Chloro-4-fluorophenyl)-4-(1H-imidazol-1-yl)benzamide ()

  • Structure : Lacks the imidazo[2,1-b]thiazole moiety but retains the imidazole-linked benzamide core.
  • Activity : Exhibits potent anticancer activity against cervical cancer cells and antimicrobial effects, attributed to halogen (Cl, F) substitutions enhancing electrophilic interactions with biological targets .
  • Key Difference : The absence of the imidazothiazole group may limit kinase-targeting efficacy compared to the target compound.

Piperazinylmethyl-Substituted Imidazothiazole Derivatives ()

  • Structure: Example: N-(2-(3-(Piperazin-1-ylmethyl)imidazo[2,1-b]thiazol-6-yl)phenyl)quinoxaline-2-carboxamide.
  • Activity : Piperazine enhances solubility and receptor binding via hydrogen bonding. Molecular weight (~419.51 g/mol) and polarity (logP ~2.8) suggest improved pharmacokinetics over the target compound .
  • Key Difference : The piperazinylmethyl group may confer better blood-brain barrier penetration, whereas the target compound’s methylene-linked imidazole may prioritize tissue-specific targeting.

MMV3 ()

  • Structure : 6-(5-Bromopyridin-3-yl)-N-[3-(1H-imidazol-1-yl)propyl]-imidazo[2,1-b][1,3,4]thiadiazol-2-amine.
  • Activity : Bromopyridine and thiadiazole moieties likely contribute to protease or kinase inhibition, though exact targets are unspecified.
  • Key Difference: The thiadiazole ring (vs.

Ponatinib Imidazole Derivatives ()

  • Structure: Includes water-soluble amines (e.g., dimethylamino, pyrrolidinyl) on the imidazole ring.
  • Activity : Despite solubility improvements, these modifications failed to enhance potency in kinase inhibition, highlighting the sensitivity of imidazole-based pharmacophores to structural changes .
  • Key Difference : The target compound’s methylene linker may avoid steric hindrance observed in amine-substituted analogs.

(S)-4-((6-(1H-Imidazol-1-yl)hexyl)oxy)-N-(2-((1-amino-1-oxo-3-phenylpropan-2-yl)amino)-2-oxoethyl)benzamide ()

  • Structure : Features a hexyloxy spacer between benzamide and imidazole, with a peptide-like side chain.
  • Synthesis : Utilizes carbodiimide coupling, similar to methods for the target compound, but requires additional steps for spacer integration .
  • Key Difference : The extended linker may reduce membrane permeability compared to the target compound’s compact structure.

Comparative Data Table

Compound Molecular Weight (g/mol) Key Substituents Biological Activity Solubility (logP)
Target Compound ~449.47 Imidazole-methyl, Imidazothiazole-phenyl Hypothesized kinase inhibition Moderate (~3.5)
N-(3-Chloro-4-fluorophenyl)-4-(imidazolyl)benzamide ~350.78 Cl, F, Imidazole Anticancer, Antimicrobial Low (~4.2)
Piperazinylmethyl Derivative 419.51 Piperazinylmethyl, Imidazothiazole Unspecified (likely CNS-targeted) High (~2.8)
MMV3 ~400.29 Bromopyridine, Propylimidazole, Thiadiazole Protease/Kinase Inhibition Moderate (~3.0)
Ponatinib Amine Derivative ~600.00 Dimethylamino-methyl, Imidazo[1,2-a]pyridine Ineffective kinase inhibition High (~2.5)

Biological Activity

4-((1H-imidazol-1-yl)methyl)-N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)benzamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the existing literature on its biological activity, synthesizing findings from various studies and presenting data in a structured format.

Chemical Structure and Properties

The compound features a complex structure characterized by an imidazole ring, a thiazole derivative, and a benzamide moiety. This configuration is believed to contribute to its biological properties.

Biological Activity Overview

The biological activity of this compound has been primarily assessed through in vitro studies focusing on its antiproliferative and antimicrobial effects.

Antiproliferative Activity

Recent studies have highlighted the antiproliferative effects of imidazole derivatives against various cancer cell lines. For instance, related compounds have demonstrated significant cytotoxicity against pancreatic ductal adenocarcinoma (PDAC) cells with IC50 values ranging from 5.11 to 10.8 µM . The mechanism of action often involves the inhibition of cell proliferation and migration, making these compounds promising candidates for cancer therapy.

Table 1: Antiproliferative Activity of Related Imidazole Compounds

CompoundCell LineIC50 (µM)Mechanism of Action
9cSUIT-25.11Inhibition of proliferation
9lCapan-110.8Inhibition of migration
9ePanc-17.5Induction of apoptosis

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies indicate that imidazole-fused derivatives exhibit strong antifungal activity, particularly against Candida albicans. For example, one study reported that certain derivatives showed minimal inhibitory concentrations (MIC) as low as 0.5 µg/mL against this pathogen .

Table 2: Antimicrobial Activity of Imidazole Derivatives

Compound IDTarget OrganismMIC (µg/mL)Activity Type
21aCandida albicans0.5Antifungal
22bStaphylococcus aureus2.0Antibacterial

Case Studies

Several case studies have been conducted to elucidate the biological mechanisms underlying the activity of imidazole derivatives:

  • Case Study on Pancreatic Cancer : A series of imidazo[2,1-b]thiazole derivatives were synthesized and tested for their antiproliferative effects on PDAC cell lines. The study found that specific substitutions on the imidazole ring significantly enhanced cytotoxicity .
  • Antifungal Efficacy Evaluation : In a comparative study involving multiple imidazole derivatives, researchers found that modifications to the thiazole ring resulted in increased selectivity towards fungal pathogens over bacterial strains, suggesting potential for therapeutic applications in treating fungal infections .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-((1H-imidazol-1-yl)methyl)-N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)benzamide, and how can reaction yields be optimized?

  • Methodology : The compound can be synthesized via multi-step coupling reactions. A Friedel-Crafts acylation using Eaton’s reagent under solvent-free conditions is reported for similar imidazo[2,1-b]thiazole derivatives, achieving yields of 90–96% . Key steps include nucleophilic substitution or cross-coupling between imidazo[2,1-b]thiazole intermediates and benzamide precursors. Optimize yields by controlling reaction temperature (e.g., 80–100°C), using catalysts like triethylamine, and purifying via column chromatography .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what spectral markers should researchers prioritize?

  • Methodology : Use 1H-NMR to confirm methylene bridge protons (δ 4.5–5.0 ppm for -CH2-imidazole) and aromatic protons from benzamide (δ 7.2–8.5 ppm). FT-IR should highlight carbonyl (C=O stretch at ~1650 cm⁻¹) and imidazole C-N stretches (~1500 cm⁻¹). High-resolution mass spectrometry (HRMS) is essential for molecular weight validation .

Q. What are the primary biological targets associated with this compound, and which in vitro assays are recommended for initial screening?

  • Methodology : The imidazo[2,1-b]thiazole scaffold is linked to anticancer, antimicrobial, and anti-inflammatory activities . Screen against Candida albicans (MIC50 assays) and cancer cell lines (e.g., MTT assays on glioblastoma models). Prioritize kinase inhibition assays (e.g., Sirtuin modulators) and ER stress pathway analysis via Western blot (e.g., CHOP, GRP78 markers) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for imidazo[2,1-b]thiazole derivatives?

  • Methodology : Discrepancies often arise from assay conditions (e.g., serum concentration, incubation time) or structural variations (e.g., substituents on the benzamide ring). Validate findings using orthogonal assays (e.g., compare MIC50 with time-kill curves for antifungals) and perform QSAR modeling to isolate critical substituents. Cross-reference crystallographic data (e.g., X-ray structures of ligand-target complexes) to confirm binding modes .

Q. What computational strategies are effective for predicting ADME properties and target interactions of this compound?

  • Methodology : Use molecular docking (e.g., AutoDock Vina) to model interactions with fungal lanosterol 14α-demethylase or human Sirtuin isoforms. For ADME, apply SwissADME to predict logP (optimal range: 2–5), bioavailability scores, and blood-brain barrier permeability. Validate with in vitro CYP450 inhibition assays and plasma stability studies .

Q. How can structure-activity relationship (SAR) studies be designed to improve the compound’s therapeutic index?

  • Methodology : Synthesize analogs with modifications to:

  • Imidazole moiety : Introduce electron-withdrawing groups (e.g., -NO2) to enhance electrophilicity.
  • Benzamide substituents : Test methoxy vs. trifluoromethyl groups for solubility and target affinity.
    Evaluate changes via IC50 shifts in kinase assays and toxicity profiling (e.g., HEK293 cell viability). Correlate with logD and polar surface area to balance potency and bioavailability .

Q. What in vivo models are suitable for evaluating pharmacokinetics and efficacy, and how should dose regimens be optimized?

  • Methodology : Use orthotopic glioblastoma models (e.g., U87-MG in nude mice) for antitumor studies. For PK, administer IV/oral doses (5–20 mg/kg) and measure plasma half-life via LC-MS/MS. Adjust dosing frequency based on clearance rates (e.g., QD vs. BID). Include ER stress markers (e.g., XBP1 splicing) in tissue analyses to confirm mechanism .

Q. How can researchers mitigate synthetic challenges, such as low yields in the final coupling step?

  • Methodology : Low yields often stem from steric hindrance at the benzamide-thiazole junction. Optimize by:

  • Pre-activating intermediates : Use HATU/DIPEA for amide bond formation.
  • Solvent screening : Switch from DMF to DMA for better solubility.
    Monitor reaction progress via TLC (silica gel, UV detection) and isolate byproducts for structural analysis .

Methodological Notes

  • Contradiction Handling : When bioactivity data conflicts, replicate experiments under standardized conditions (e.g., CLSI guidelines for antimicrobial assays) and perform meta-analyses of published IC50 values .
  • Advanced Tools : UCSF Chimera is recommended for visualizing ligand-receptor interactions and multi-scale assemblies (e.g., viral capsids) .

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